molecular formula C8H7BrO4 B1285332 5-Bromo-2-hydroxy-4-methoxybenzoic acid CAS No. 98437-41-3

5-Bromo-2-hydroxy-4-methoxybenzoic acid

Cat. No.: B1285332
CAS No.: 98437-41-3
M. Wt: 247.04 g/mol
InChI Key: KXVQEKFWNOZTQX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the fifth position, a hydroxyl group at the second position, and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methoxybenzoic acid. The reaction typically proceeds as follows:

    Starting Material: 2-Hydroxy-4-methoxybenzoic acid.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or chloroform.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

The bromination reaction selectively introduces a bromine atom at the fifth position of the benzene ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-4-methoxybenzoic acid: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products

    Substitution: Depending on the nucleophile, products may include derivatives with different substituents replacing the bromine atom.

    Oxidation: The major product is 5-Bromo-2-methoxy-4-benzoquinone.

    Esterification: The major products are esters such as methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

Scientific Research Applications

5-Bromo-2-hydroxy-4-methoxybenzoic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways and targets can vary based on the specific biological context.

Comparison with Similar Compounds

5-Bromo-2-hydroxy-4-methoxybenzoic acid: can be compared with other similar compounds, such as:

    2-Hydroxy-4-methoxybenzoic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    5-Bromo-2-hydroxybenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5-Bromo-4-methoxybenzoic acid:

The presence of the bromine, hydroxyl, and methoxy groups in This compound makes it unique, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQEKFWNOZTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584399
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-41-3
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
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